Cas no 1356582-67-6 (benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate)
1356582-67-6 structure
Product Name:benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
Número CAS:1356582-67-6
MF:C22H21NO3
Megavatios:347.407046079636
CID:5619226
PubChem ID:56958638
Update Time:2025-06-30
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Propiedades químicas y físicas
Nombre e identificación
-
- EN300-28298141
- 1356582-67-6
- N-[(alphaR,betaS)-alpha-Phenyl-beta-hydroxyphenethyl]carbamic acid benzyl ester
- benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
- Carbamic acid, N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-, phenylmethyl ester
- benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
-
- Renchi: 1S/C22H21NO3/c24-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23-22(25)26-16-17-10-4-1-5-11-17/h1-15,20-21,24H,16H2,(H,23,25)/t20-,21+/m1/s1
- Clave inchi: FNGLFWBDAFAQAG-RTWAWAEBSA-N
- Sonrisas: O[C@@H](C1C=CC=CC=1)[C@@H](C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 347.15214353g/mol
- Masa isotópica única: 347.15214353g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 7
- Complejidad: 410
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.8
- Superficie del Polo topológico: 58.6Ų
Propiedades experimentales
- Denso: 1.206±0.06 g/cm3(Predicted)
- Punto de ebullición: 541.9±50.0 °C(Predicted)
- PKA: 11.39±0.46(Predicted)
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298141-0.05g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28298141-0.1g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28298141-0.25g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28298141-0.5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28298141-1.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28298141-2.5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28298141-5.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28298141-10.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28298141-1g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28298141-5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Literatura relevante
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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